molecular formula C8H5NO3S B129527 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 143659-15-8

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B129527
CAS No.: 143659-15-8
M. Wt: 195.2 g/mol
InChI Key: HGWVMBOMOHQWDO-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid with an oxazole derivative under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce oxazolidines .

Scientific Research Applications

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of both thiophene and oxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWVMBOMOHQWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650363
Record name 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143659-15-8
Record name 5-(2-Thienyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143659-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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